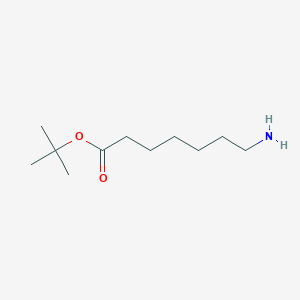

Tert-butyl 7-aminoheptanoate

Overview

Description

Tert-butyl 7-aminoheptanoate is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is an ester derivative of 7-aminoheptanoic acid, where the carboxyl group is protected by a tert-butyl group. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 7-aminoheptanoate can be synthesized through the esterification of 7-aminoheptanoic acid with tert-butyl alcohol. The reaction is typically catalyzed by an acid such as sulfuric acid or boron trifluoride etherate . The reaction conditions involve heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-aminoheptanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Oximes, nitro compounds.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.

Biology: Employed in the synthesis of peptides and other biologically active molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 7-aminoheptanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 7-aminoheptanoic acid, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

7-aminoheptanoic acid: The parent compound without the tert-butyl ester group.

Tert-butyl 6-aminohexanoate: A similar compound with one less carbon in the chain.

Tert-butyl 8-aminooctanoate: A similar compound with one more carbon in the chain.

Uniqueness

Tert-butyl 7-aminoheptanoate is unique due to its specific chain length and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups provides it with distinct reactivity and makes it suitable for various applications in synthesis and research .

Biological Activity

Tert-butyl 7-aminoheptanoate is a compound of significant interest in biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 7-aminoheptanoic acid with tert-butyl alcohol, typically using a strong acid catalyst under reflux conditions. The resulting compound can be converted into its hydrochloride form for various applications in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can act as an inhibitor or activator , influencing various biochemical pathways. The compound's amino group allows it to participate in nucleophilic substitution reactions, while the tert-butyl group enhances its lipophilicity, aiding in membrane permeability .

1. Amino Acid Metabolism

This compound has been utilized in studies focusing on amino acid metabolism and enzyme interactions. Its derivatives have shown promise in modulating the activity of enzymes involved in metabolic pathways.

2. Peptide Synthesis

The compound serves as a building block for synthesizing peptides and proteins, making it valuable in therapeutic applications. Its unique structure allows for the incorporation into peptide chains, potentially enhancing stability and bioactivity .

3. Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activities relevant to medicinal chemistry, including anticancer properties through inhibition of histone deacetylases (HDACs). For example, certain derivatives have shown IC50 values in the nanomolar range against HDAC3 and HDAC8, suggesting potential use in cancer therapy .

Table 1: Biological Activity Data of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | HDAC3 | 44 | Inhibitor, potential anticancer agent |

| Tert-butyl derivative A | HDAC8 | 76 | Inhibitor, potential anticancer agent |

| Tert-butyl derivative B | HDAC3 | 22 | Enhanced potency compared to parent compound |

| Tert-butyl derivative C | HDAC8 | 28 | Enhanced potency compared to parent compound |

This table summarizes the inhibitory effects of various derivatives on histone deacetylases, highlighting their potential therapeutic applications.

Toxicology and Safety Profile

While specific toxicological data on this compound is limited, related compounds have demonstrated low toxicity profiles in animal studies. For instance, similar agents used in clinical settings have shown minimal adverse effects, primarily bone pain upon repeated administration . Further studies are necessary to establish a comprehensive safety profile for this compound.

Properties

IUPAC Name |

tert-butyl 7-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIALHJIMGXLAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597553 | |

| Record name | tert-Butyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105974-64-9 | |

| Record name | tert-Butyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.